molecular formula C18H15N5O2S B2762820 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea CAS No. 2034362-88-2

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea

Cat. No.: B2762820
CAS No.: 2034362-88-2
M. Wt: 365.41
InChI Key: WRVMVNJPEXCZQM-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating high efficacy against FGFR1, FGFR2, and FGFR3 isoforms. This compound was developed to target tumors dependent on FGFR signaling, a pathway frequently dysregulated in various cancers through genomic amplification, mutations, or fusions . Its primary research value lies in its ability to potently suppress FGFR-driven cell proliferation and induce apoptosis in preclinical models. Researchers utilize this inhibitor to elucidate the specific roles of FGFRs in oncogenesis, study mechanisms of resistance to targeted therapies, and evaluate the therapeutic potential of FGFR blockade. Its high selectivity profile makes it a superior tool for dissecting FGFR-specific pathways with minimal off-target effects compared to broader-spectrum kinase inhibitors . Applications extend beyond oncology, with emerging use in investigating pathological fibrotic processes and angiogenesis, where FGFR signaling plays a critical role. This urea derivative serves as a crucial chemical probe for validating FGFR as a drug target and for advancing the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(2-methyl-1,3-benzothiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-22-13-9-12(4-5-16(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)15-3-2-8-25-15/h2-9H,10H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMVNJPEXCZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylbenzo[d]thiazole

The benzothiazole core is synthesized via cyclocondensation of o-aminothiophenol with acetic anhydride under acidic conditions.

Table 1: Optimization of benzothiazole formation

Parameter Standard Condition Optimized Condition Yield Improvement
Catalyst HCl (conc.) H2SO4 (98%) 78% → 92%
Reaction Temperature 120°C 100°C (reflux) Reduced side products
Solvent System Toluene Solvent-free 15% cost reduction

Key purification involves fractional distillation followed by recrystallization from ethanol/water (3:1 v/v).

Pyrazine Ring Construction

The pyrazine intermediate is synthesized through condensation of 1,2-diaminoethane with 1,2-diketone derivatives. Recent advances employ microwave-assisted synthesis to enhance reaction efficiency.

Table 2: Comparative analysis of pyrazine synthesis methods

Method Time Yield Purity Energy Input
Conventional Heating 8 hr 65% 95% 300 W
Microwave-Assisted 25 min 88% 99% 150 W
Flow Chemistry 2 hr 82% 97% 200 W

Furan-2-yl Group Introduction

The critical C-C bond formation between pyrazine and furan employs Suzuki-Miyaura cross-coupling, optimized for heteroaromatic systems.

Table 3: Coupling reaction optimization

Condition Pd(PPh3)4 Pd(OAc)2/XPhos NiCl2(dppe)
Catalyst Loading 5 mol% 2 mol% 10 mol%
Base K2CO3 CsF K3PO4
Solvent DME/H2O (3:1) DMF THF
Yield 73% 81% 68%
Reaction Time 24 hr 12 hr 36 hr

Notably, the Pd(OAc)2/XPhos system in DMF demonstrates superior yield and reaction rate, attributed to enhanced ligand stability in polar aprotic solvents.

Urea Linkage Formation

The final urea coupling employs carbamoyl chloride intermediates under Schotten-Baumann conditions:

Reaction Protocol:

  • React 2-methylbenzo[d]thiazol-5-amine with triphosgene in dichloromethane (0°C, N2 atmosphere)
  • Add furan-pyrazine-methylamine derivative portion-wise
  • Maintain pH 8-9 using aqueous NaHCO3
  • Stir for 6 hr at room temperature

Table 4: Urea formation yield optimization

Base Solvent Temperature Yield
Triethylamine CH2Cl2 0°C → RT 68%
NaHCO3 (aq) THF/H2O RT 79%
DBU DMF 40°C 85%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities implement continuous flow reactors to enhance process control and safety:

Table 5: Batch vs. flow synthesis metrics

Parameter Batch Reactor Flow Reactor
Annual Capacity 500 kg 2,000 kg
Pd Catalyst Recovery 72% 94%
Energy Consumption 15 kWh/kg 8 kWh/kg
Impurity Profile 1-2% 0.3-0.5%

Green Chemistry Innovations

Recent advancements focus on sustainable synthesis:

  • Solvent Recycling: DMF recovery rate improved to 98% via molecular sieve adsorption
  • Catalyst Reuse: Immobilized Pd nanoparticles enable 15 reaction cycles without activity loss
  • Waste Reduction: E-factor reduced from 32 to 8 through byproduct recapture systems

Comparative Analysis with Structural Analogs

Table 6: Synthetic challenges in urea-linked heterocycles

Compound Key Synthetic Hurdle Resolution Strategy
Thiophene analog Sulfur-induced catalyst poisoning Use of AsPh3 as co-ligand
4-Nitrophenyl derivative Nitro group reduction during coupling Low-temperature coupling (5°C)
Imidazo[2,1-b]thiazole urea Ring-opening side reactions Kinetic control via flow chemistry

Chemical Reactions Analysis

Urea Functional Group Reactivity

The urea (-NH-C(=O)-NH-) group is central to the compound’s reactivity:

  • Hydrolysis : Under acidic or basic conditions, the urea bond undergoes hydrolysis to yield primary amines and carbon dioxide. For example, treatment with concentrated HCl at reflux generates 3-(furan-2-yl)pyrazin-2-yl)methylamine and 2-methylbenzo[d]thiazol-5-amine.

  • Nucleophilic Substitution : The urea nitrogen atoms participate in alkylation or acylation reactions. Reaction with methyl iodide in DMF forms a quaternary ammonium derivative, while benzoyl chloride yields an N-acylated product .

Table 1: Representative Urea Reactions

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis6M HCl, reflux, 8hAmines + CO₂
AlkylationCH₃I, DMF, K₂CO₃, 60°C, 4hN-Methylated urea derivative
AcylationBenzoyl chloride, pyridine, rtN-Benzoylated urea

Furan Ring

The furan-2-yl group undergoes electrophilic substitution and ring-opening reactions:

  • Electrophilic Acylation : Reacts with acetyl chloride/AlCl₃ to form 2-acetylfuran derivatives .

  • Diels-Alder Cycloaddition : Acts as a diene in reactions with maleic anhydride to yield bicyclic adducts .

Pyrazine and Benzothiazole Rings

  • Pyrazine : Susceptible to nucleophilic aromatic substitution at electron-deficient positions. For example, reaction with hydrazine replaces chlorine (if present) at the 2-position .

  • Benzothiazole : The methyl group at position 2 undergoes oxidation with KMnO₄/H₂SO₄ to a carboxylic acid .

Table 2: Heterocycle-Specific Reactions

HeterocycleReaction TypeConditionsProductsReferences
FuranDiels-AlderMaleic anhydride, 100°C, 12hBicyclic oxanorbornene derivative
BenzothiazoleOxidation (C-H activation)KMnO₄, H₂SO₄, 80°C, 6h2-Carboxybenzothiazole derivative

Cross-Coupling Reactions

The compound’s aromatic systems participate in transition-metal-catalyzed cross-coupling:

  • Suzuki-Miyaura : The brominated pyrazine intermediate (if synthesized) couples with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig Amination : The benzothiazole ring undergoes amination at position 5 using Pd(OAc)₂/Xantphos .

Biological Interactions

While not a traditional "chemical reaction," the compound’s interaction with biological targets is mediated by its chemical structure:

  • Hydrogen Bonding : The urea carbonyl and NH groups form bidentate hydrogen bonds with kinase active-site residues (e.g., Glu71 in p38 MAP kinase) .

  • π-π Stacking : The benzothiazole and pyrazine rings engage in hydrophobic interactions with aromatic residues in protein binding pockets .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the urea bond, forming radical intermediates.

  • Thermal Decomposition : At temperatures >200°C, the compound decomposes into furan-2-carboxaldehyde and methylbenzothiazole fragments.

Scientific Research Applications

Medicinal Chemistry

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea has shown promise as a potential drug candidate due to its unique structural features that may allow it to interact with various biological targets.

Key Areas of Investigation:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism likely involves enzyme inhibition, disrupting critical metabolic pathways in bacteria .
CompoundActivity (MIC µg/mL)Target
This compound4M. tuberculosis
Compound A5M. tuberculosis
Compound B10M. tuberculosis

Table 1: Antimicrobial activity comparison

Cancer Research

The compound's structural components suggest potential applications in cancer therapy. The presence of the pyrazine and thiazole rings is associated with various anticancer activities in similar compounds. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by interfering with cell signaling pathways .

Mechanism of Action:

  • Enzyme Inhibition: The sulfonamide group may mimic natural substrates, allowing the compound to bind to active sites of enzymes involved in tumor growth.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Its effectiveness against resistant strains of bacteria makes it a candidate for further development as an antibiotic agent.

Anticancer Activity

Studies have indicated that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Industrial Applications

In addition to its biological applications, this compound may have potential uses in materials science due to its unique chemical structure. The ability to modify its functional groups allows for the development of specialized polymers or coatings with desirable properties.

Potential Uses:

  • Polymer Development: The compound could serve as a building block for synthesizing new materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyrazine, and benzothiazole moieties could each contribute to binding interactions with the target, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related urea derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Physicochemical Properties Reference(s)
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea (Target) Urea linker, furan-pyrazine, 2-methylbenzo[d]thiazole Potential kinase/enzyme inhibitor Moderate lipophilicity (LogP ~2.5*)
1-[(4-fluorophenyl)methyl]-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (BJ49924) Urea linker, furan-pyrazine, 4-fluorophenyl Unknown (structural analog) Higher solubility (LogP ~1.8*)
1-(4-cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea Urea linker, imidazothiazole, 4-cyanophenyl Dual hIDO1/hTDO2 inhibitor (anticancer) High potency (IC₅₀ < 100 nM)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (12l) Pyrimidine-thiazole core, methylamino substituent CDK9 inhibitor (anticancer) High thermal stability (m.p. 226–228°C)
3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-1-[(2Z)-5-[2-...]thiazol-2-ylidene]urea Trifluoromethyl-furan, thiazol-2-ylidene urea Kinase inhibitor (hypothetical) Enhanced metabolic stability

Key Findings

Structural Variations: The benzothiazole moiety in the target compound distinguishes it from analogs with simpler thiazoles (e.g., 12l) or imidazothiazoles (e.g., the hIDO1/hTDO2 inhibitor). The fused benzene ring enhances π-π interactions but may reduce solubility compared to non-fused thiazoles . The furan-pyrazine group is shared with BJ49924 but absent in other urea derivatives, suggesting unique electronic properties for receptor binding .

Biological Activity: The hIDO1/hTDO2 inhibitor (PDB ID: 6KPS) demonstrates that urea-linked heterocycles can achieve nanomolar inhibitory potency, likely via interactions with hydrophobic enzyme pockets. The target compound’s benzothiazole may mimic this behavior . CDK9 inhibitors like 12l highlight the importance of pyrimidine-thiazole cores for kinase selectivity, a feature absent in the target compound but relevant for structure-activity comparisons .

Synthetic Routes :

  • Urea derivatives are typically synthesized via reactions between amines and isocyanates (e.g., ). The target compound likely follows a similar route, with intermediates like 3-(furan-2-yl)pyrazin-2-ylmethylamine reacting with 2-methylbenzo[d]thiazol-5-yl isocyanate .

Drug-Likeness: The target compound adheres to Lipinski’s rules (molecular weight ~380 g/mol*, <5 H-bond donors/acceptors), aligning with FDA-approved kinase inhibitors. Its benzothiazole may improve membrane permeability relative to polar analogs like BJ49924 .

Biological Activity

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic routes are commonly employed:

  • Formation of the Pyrazine Ring : Starting with suitable precursors, the pyrazine ring is synthesized through cyclization reactions.
  • Attachment of the Furan Ring : This is achieved via coupling reactions, such as Suzuki or Heck coupling.
  • Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this urea derivative exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiazole rings have shown activity against various microorganisms, including Staphylococcus aureus and Candida albicans .

CompoundActivity AgainstMethod Used
1Staphylococcus aureusDisk diffusion method
2Candida albicansDisk diffusion method

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For example, similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in various signaling pathways related to inflammation and cancer .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heterocycles (furan, pyrazine, and thiazole) contributes to its unique binding properties and selectivity towards these targets.

Case Studies

  • Inhibition Studies : In vitro studies have shown that certain derivatives of this compound can reduce enzyme activity significantly at low concentrations (IC50 values ranging from 0.004 μM to 57% inhibition at 1.0 μM) .
    • Example : A related compound demonstrated potent inhibition of GSK-3β activity with an IC50 of 140 nM.
  • Cytotoxicity Testing : Cytotoxicity assays on human cell lines have indicated that these compounds can exhibit selective antiproliferative effects, making them potential candidates for cancer therapy .

Q & A

Q. What are the key synthetic strategies for preparing 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrazine-furan intermediate via cyclization. For example, furan derivatives react with hydrazides or nitriles under dehydrating conditions to form heterocyclic cores like pyrazine .
  • Step 2: Alkylation of the pyrazine intermediate with a methylene linker (e.g., chloromethylpyrazine) to introduce the urea precursor.
  • Step 3: Coupling with 2-methylbenzo[d]thiazol-5-amine using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt in DMF) .
    Critical Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products, as seen in analogous urea syntheses .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, urea NH signals at δ 8–10 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C21_{21}H18_{18}N6_{6}O2_{2}S) .
  • X-ray Crystallography: If crystals are obtainable, this resolves bond angles and confirms regiochemistry of substituents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

Methodological Answer:

  • Electronic Effects: The electron-rich furan ring enhances π-π stacking with aromatic residues in target proteins, while the benzo[d]thiazole moiety contributes to hydrophobic interactions. Substituents like methyl groups on the thiazole alter steric bulk, affecting binding pocket accessibility .
  • Experimental Validation: Compare IC50_{50} values of analogs (e.g., replacing furan with thiophene or phenyl). For example, furan-containing analogs show 10-fold higher activity against kinase targets than thiophene derivatives due to improved H-bonding .

Q. What analytical methods resolve contradictions in solubility and stability data?

Methodological Answer:

  • Solubility: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For example, polar urea groups improve solubility in DMSO but reduce it in PBS (pH 7.4) .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Acidic conditions may hydrolyze the urea bond, necessitating pH-adjusted formulations .

Q. How can structure-activity relationship (SAR) studies guide optimization for target selectivity?

Methodological Answer:

  • Library Design: Synthesize analogs with varied substituents (e.g., replacing 2-methylbenzo[d]thiazole with benzotriazole or pyridyl groups) .
  • Assays: Test against off-target receptors (e.g., GPCRs, kinases) to identify selectivity drivers. For instance, bulkier substituents on benzo[d]thiazole reduce off-target kinase inhibition by 30% .

Q. What computational modeling approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate interactions with ATP-binding pockets (e.g., in tyrosine kinases). The urea group often forms H-bonds with backbone amides (e.g., Asp 831 in EGFR) .
  • MD Simulations: Run 100-ns trajectories to assess binding stability. For example, furan’s rigidity reduces conformational entropy loss upon binding compared to flexible ethers .

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